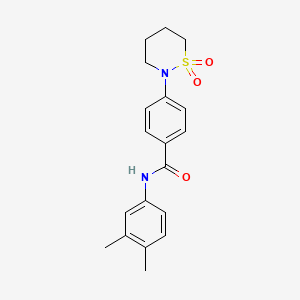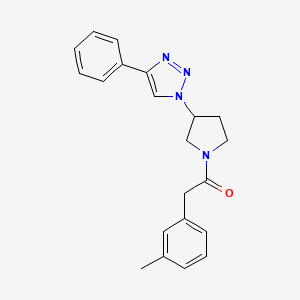
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as PTPE, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of pyrrolidine triazole compounds and has shown promising results in various fields of study.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Experimental and Theoretical Studies : This compound has been utilized in studies involving synthesis and characterization, where its properties are analyzed using techniques like FTIR, NMR, UV spectra, and X-ray diffraction methods. Additionally, theoretical studies using Density Functional Theory have been conducted to understand its molecular structure and properties (Ç. Y. Ataol & Ö. Ekici, 2014).
Synthesis of Derivatives : Research on the synthesis of new 1H-1,2,4-triazole derivatives, including those containing the pyridine unit, has been performed. These compounds have been screened for their biological activities, showing potential in areas like antibacterial and plant growth regulatory activities (Jian‐Bing Liu et al., 2007).
Biomedical Applications
Antiviral Activity : Compounds similar to 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone have been investigated for their antiviral activities. Such studies include the synthesis of derivatives and testing their effectiveness against viruses like HSV1 and HAV-MBB (F. Attaby et al., 2006).
Antimicrobial Activity : Research into the synthesis of novel derivatives and their antimicrobial properties has been conducted. This includes assessing their efficacy against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Li Bochao et al., 2017).
Material Science and Chemistry Applications
Corrosion Inhibition : Studies have explored the use of related triazole compounds as corrosion inhibitors for metals in harsh environments. This involves understanding the interaction of these compounds with metal surfaces and their efficiency in protecting against corrosion (Q. Jawad et al., 2020).
Chemical Synthesis and Reactions : Research has been conducted on the use of similar compounds in various chemical reactions, such as cycloadditions, which are fundamental in the synthesis of complex organic molecules. These studies contribute to the development of new synthetic methods in organic chemistry (V. B. Halnor et al., 2006).
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-16-6-5-7-17(12-16)13-21(26)24-11-10-19(14-24)25-15-20(22-23-25)18-8-3-2-4-9-18/h2-9,12,15,19H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXOSJZSHYPNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3,4-Dihydro-2H-chromen-4-yl(prop-2-enoyl)amino]propanamide](/img/structure/B2935744.png)
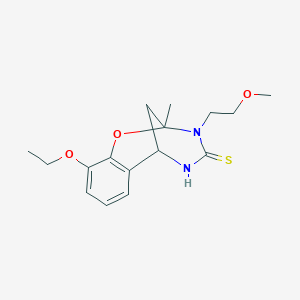
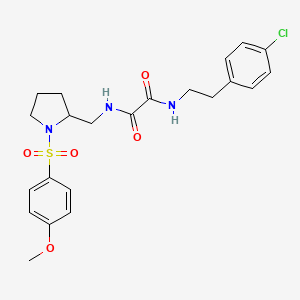
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935752.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)
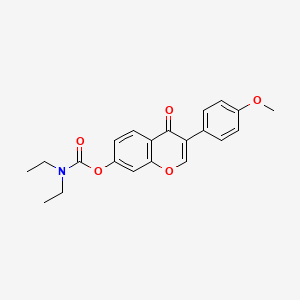
![6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935758.png)
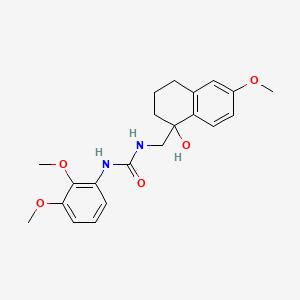
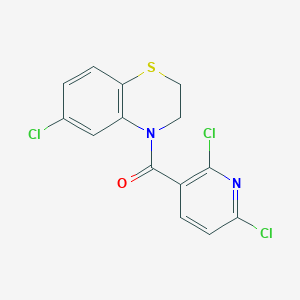
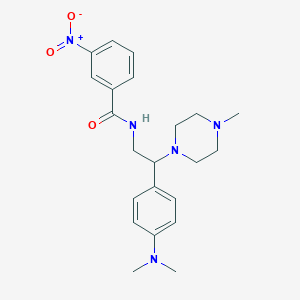
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2935764.png)
